molecular formula C17H23ClN2O3S B4616366 1-[(2-chlorobenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine

1-[(2-chlorobenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine

Cat. No. B4616366
M. Wt: 370.9 g/mol
InChI Key: MRUCOCMGSLVFQY-UHFFFAOYSA-N
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Description

The study and development of piperidine and its derivatives, including "1-[(2-chlorobenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine", play a crucial role in various scientific fields due to their wide range of biological activities and applications in medicinal chemistry. Piperidine structures are central to many pharmacologically active compounds and are often synthesized for their potential as bioactive molecules.

Synthesis Analysis

The synthesis of compounds related to "1-[(2-chlorobenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine" involves multiple steps, including coupling reactions, nucleophilic substitutions, and the introduction of the sulfonyl and carbonyl functional groups. For example, the synthesis of biologically active O-substituted derivatives of piperidine involves the coupling of benzenesulfonyl chloride with piperidine under controlled conditions, followed by substitution reactions to introduce various electrophiles (Khalid et al., 2013). Similar methodologies could be applied to synthesize the compound , adjusting reagents and conditions to incorporate the specific chlorobenzyl and pyrrolidinylcarbonyl groups.

Molecular Structure Analysis

Molecular structure analysis of piperidine derivatives is often conducted using spectroscopic techniques and, in some cases, X-ray crystallography. These studies reveal the conformational preferences of the piperidine ring and the spatial arrangement of substituents, which are crucial for understanding the compound's reactivity and interaction with biological targets. For instance, the crystal structure of a related sulfonamide piperidine compound shows the piperidine ring in a chair conformation, with the geometry around the sulfur atom being tetrahedral (Girish et al., 2008).

Scientific Research Applications

Antimicrobial Activity

Research on derivatives similar to "1-[(2-chlorobenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine" has shown significant antimicrobial activity. For instance, a study on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives revealed potent antimicrobial effects against various pathogens affecting tomato plants, indicating the potential for agricultural applications (Vinaya et al., 2009).

Catalytic Activity

The utility of piperidine-4-carboxylic acid (PPCA) functionalized nanoparticles demonstrates the role of piperidine derivatives in catalysis. These compounds have been employed as catalysts in the synthesis of organic molecules, showcasing their importance in facilitating chemical reactions (Ghorbani‐Choghamarani & Azadi, 2015).

Synthesis and Structural Analysis

Derivatives of "1-[(2-chlorobenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine" have been synthesized and analyzed for their structural and chemical properties, contributing to the field of organic chemistry. Research into the microwave-assisted synthesis of sulfonyl hydrazones and piperidine derivatives has expanded the understanding of their chemical behavior and potential applications (Karaman et al., 2016).

Bioactivity and Drug Development

The exploration of sulfonamide and piperidine derivatives has led to discoveries in bioactive compounds with potential therapeutic applications. For example, studies have identified certain derivatives as potent inhibitors of enzymes relevant to diseases, indicating their value in drug development (Khalid et al., 2013).

Novel Synthetic Methods

Research has also focused on novel synthetic methods involving piperidine derivatives, leading to the efficient creation of complex molecules. This includes the development of new catalysts and synthetic pathways that enhance the versatility and efficiency of organic synthesis (An & Wu, 2017).

properties

IUPAC Name

[1-[(2-chlorophenyl)methylsulfonyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3S/c18-16-6-2-1-5-15(16)13-24(22,23)20-11-7-14(8-12-20)17(21)19-9-3-4-10-19/h1-2,5-6,14H,3-4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUCOCMGSLVFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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